Hydrogen peroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible (NIOSH, 2024)

Soluble in cold water

In water, 1X10+6 mgL at 25 °C

Very soluble in water

Miscible with water

Soluble in ether; insoluble in petroleum ether. Decomposed into water and oxygen by many organic solvents.

For more Solubility (Complete) data for Hydrogen peroxide (6 total), please visit the HSDB record page.

1000 mg/mL at 25 °C

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Antiseptic and Disinfectant Properties

Hydrogen peroxide (H₂O₂) is a well-known antiseptic and disinfectant due to its ability to kill bacteria, viruses, and fungi . This property makes it valuable in various scientific research applications, including:

- Wound healing research: Studies investigate the role of low-concentration H₂O₂ in promoting wound healing through its ability to debride dead tissue and fight infection . However, it's important to note that high concentrations can damage healthy tissue, so research focuses on understanding the optimal therapeutic use of H₂O₂ in wound management.

- Microbiology research: H₂O₂ is used to isolate and culture specific microbes due to its selective killing effect on certain microorganisms. This allows researchers to study specific microbes in isolation for various purposes, such as antimicrobial resistance research and vaccine development.

Signaling Molecule in Cellular Processes

Recent research suggests that beyond its antimicrobial properties, H₂O₂ acts as a signaling molecule in various cellular processes at low micromolar concentrations . This role is still under investigation, but studies suggest H₂O₂ might be involved in:

- Cell signaling pathways: H₂O₂ may be involved in regulating various cellular processes, such as proliferation, differentiation, and migration, through redox-sensitive signaling pathways .

- Cancer research: Studies investigate the potential role of H₂O₂ in cancer development and progression. While high levels of H₂O₂ can contribute to oxidative stress and damage healthy cells, research explores the complex role of H₂O₂ in these processes .

Environmental Applications

Researchers are investigating the potential of H₂O₂ for environmental remediation purposes due to its ability to degrade various pollutants. Some examples include:

- Degradation of organic pollutants: Studies explore the use of H₂O₂ to break down organic contaminants in water and soil, such as pesticides and industrial waste .

- Wastewater treatment: H₂O₂ is being investigated as a potential alternative disinfectant in wastewater treatment due to its effectiveness against various pathogens and its ability to decompose into water and oxygen, leaving no harmful residues .

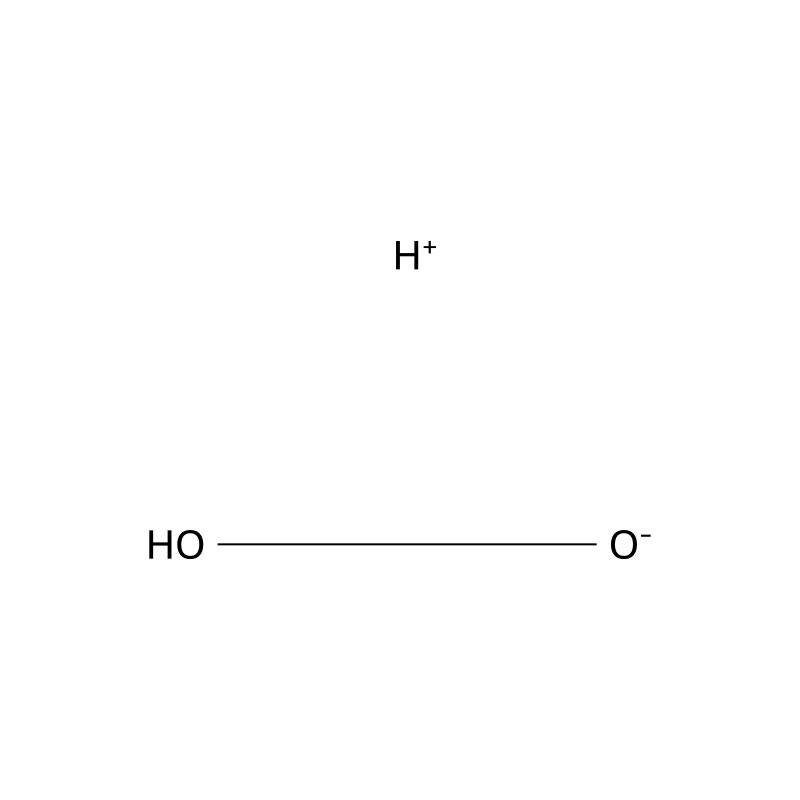

Hydrogen peroxide is a chemical compound with the formula . It is a pale blue liquid that appears colorless in dilute solutions, and it is known for its strong oxidizing properties. Hydrogen peroxide consists of two hydrogen atoms and two oxygen atoms, bonded in a manner that creates an oxygen-oxygen single bond, which is relatively weak compared to other chemical bonds. This structure allows hydrogen peroxide to act both as an oxidizing agent and a reducing agent under different conditions, making it unique among peroxides.

In biological systems, hydrogen peroxide acts as a signaling molecule involved in various cellular processes. It can activate enzymes and transcription factors through controlled oxidation, influencing cell proliferation, differentiation, and death.

Hydrogen peroxide can pose safety hazards:

- Toxicity: Low to moderate toxicity upon ingestion or inhalation. Concentrated solutions can irritate skin and mucous membranes.

- Flammability: Not flammable itself but can act as an oxidizer, accelerating the burning of combustible materials.

- Reactivity: Decomposes exothermically, and concentrated solutions can react violently with organic materials or certain metals.

- Disproportionation: Under acidic conditions, hydrogen peroxide can decompose into water and oxygen:This reaction is exothermic, with a standard enthalpy change of approximately .

- Oxidation Reactions: In acidic solutions, hydrogen peroxide acts as a powerful oxidizing agent. For example:The oxidation potential of hydrogen peroxide is about .

- Reduction Reactions: In alkaline conditions, it can behave as a reducing agent:This dual behavior makes hydrogen peroxide versatile in various chemical processes .

Hydrogen peroxide can be synthesized through several methods:

- Anthraquinone Process: This industrial method involves the catalytic hydrogenation of anthraquinone derivatives, followed by oxidation to produce hydrogen peroxide. The process allows for the recycling of the anthraquinone catalyst .

- Direct Synthesis: Hydrogen and oxygen can react directly under controlled conditions to yield hydrogen peroxide:

- Electrolysis: Electrolytic methods can also produce hydrogen peroxide from aqueous solutions of sodium sulfate or other salts .

Hydrogen peroxide has diverse applications across various fields:

- Disinfectant: Due to its antimicrobial properties, it is widely used for sterilization and disinfection in healthcare settings.

- Bleaching Agent: It is employed in the textile and paper industries for bleaching purposes.

- Oxidizing Agent: In chemical synthesis, it serves as an oxidizing agent for various organic compounds.

- Environmental

Studies have shown that hydrogen peroxide interacts with various biological molecules, affecting their structure and function. For instance:

- Protein Interactions: Hydrogen peroxide can oxidize amino acids such as cysteine and methionine, leading to changes in protein conformation and activity .

- Cellular Responses: Cells have evolved mechanisms to respond to oxidative stress induced by hydrogen peroxide, including activation of antioxidant pathways .

Several compounds share similarities with hydrogen peroxide due to their reactive oxygen species characteristics. Below are notable comparisons:

| Compound | Chemical Formula | Unique Properties |

|---|---|---|

| Water | Stable; does not act as an oxidizing agent | |

| Oxygen | Diatomic molecule; essential for respiration | |

| Ozone | Strong oxidizer; used for disinfection | |

| Sodium Peroxide | Used as a bleaching agent; releases oxygen when reacting with water | |

| Potassium Superoxide | Generates oxygen upon contact with moisture |

Hydrogen peroxide's unique ability to function both as an oxidizing agent in acidic conditions and a reducing agent in alkaline conditions distinguishes it from these compounds. Its dual functionality enhances its applicability in both industrial processes and biological systems .

Physical Description

Hydrogen peroxide, aqueous solution, with not less than 20% but not more than 60% hydrogen peroxide (stabilized as necessary) appears as colorless aqueous solution. Vapors may irritate the eyes and mucous membranes. Contact with most common metals and their compounds may cause violent decomposition, especially in the higher concentrations. Contact with combustible materials may result in spontaneous ignition. Prolonged exposure to fire or heat may cause decomposition and rupturing of the container. Used to bleach textiles and wood pulp, in chemical manufacturing and food processing.

Hydrogen peroxide solution is the colorless liquid dissolved in water. Its vapors are irritating to the eyes and mucous membranes. The material, especially the higher concentrations, can violently decompose in contact with most common metals and their compounds. Contact with combustible materials can result in spontaneous ignition. Under prolonged exposure to fire or heat containers may violently rupture due to decomposition of the material. It is used to bleach textiles and wood pulp, in chemical manufacturing and food processing.

Hydrogen peroxide, stabilized appears as a crystalline solid at low temperatures. Has a slightly pungent, irritating odor. Used in the bleaching and deodorizing of textiles, wood pulp, hair, fur, etc. as a source of organic and inorganic peroxides; pulp and paper industry; plasticizers; rocket fuel; foam rubber; manufacture of glycerol; antichlor; dyeing; electroplating; antiseptic; laboratory reagent; epoxidation; hydroxylation; oxidation and reduction; viscosity control for starch and cellulose derivatives; refining and cleaning metals; bleaching and oxidizing agent in foods; neutralizing agent in wine distillation; seed disinfectant; substitute for chlorine in water and sewage treatment. (EPA, 1998)

Liquid; Dry Powder

Colorless liquid with a slightly sharp odor. [Note: The pure compound is a crystalline solid below 12 degrees F. Often used in an aqueous solution.]; [NIOSH]

Liquid

COLOURLESS LIQUID.

Colorless liquid with a slightly sharp odor.

Colorless liquid with a slightly sharp odor. [Note: The pure compound is a crystalline solid below 12 °F. Often used in an aqueous solution.]

Color/Form

At low temperatures a crystalline solid /90% solution/

Colorless liquid ... [Note: The pure compound is a crystalline solid below 12 degrees F. Often used in an aqueous solution]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

306 °F at 760 mmHg ; 258 °F for concentrations greater than 52% (EPA, 1998)

150.2 °C

141 °C (90%)

286 °F

Heavy Atom Count

Taste

Slightly acid

Vapor Density

Relative vapor density (air = 1): 1

Density

1.463 at 32 °F 1.29/1.3 at 68F for concentrations greater than 52% (EPA, 1998) - Denser than water; will sink

1.44 g/cu cm 25 °C

Density, solid: 1.71 g/cc

Contains 2.5-3.5% by wt of H2O2 = 8-12 vols oxygen. Colorless, slightly acid liquid. Density approximately 1.00 /3% solution Hydrogen Peroxide/

Contains 30% by wt of H2O2 = 100 vols oxygen. Colorless, colorless liquid. Density approximately 1.11. Miscible with water /30% solution Hydrogen Peroxide/

Relative density (water = 1): 1.4 (90%)

1.39

LogP

Odor

Odorless, or having an odor resembling that of ozone

Decomposition

May decompose violently if traces of impurities are present.

Decomposed into water and oxygen by many organic solvents.

Agitation or contact with rough surfaces, metals or many other substances accelerates decomposition. Rapidly decomposed by alkalies, finely divided metals; the presence of mineral acid renders it more stable.

Decomposition continuously occurs even at a slow rate when the compound is inhibited, and thus it must be stored properly and in vented containers. High-strength hydrogen peroxide is a very high-energy material. When it decomposes to oxygen and water, large amounts of heat are liberated, leading to an increased rate of decomposition, since decomposition is accelerated by increases in temperature. This rate increases about 2.2 times per 10 °C temperature increase between 20 and 100 °C.

Melting Point

31 to 40 °F for concentrations greater than 52% (EPA, 1998)

-0.43 °C

-11 °C (90%), -39 °C (70%)

12 °F

UNII

GHS Hazard Statements

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

Drug Indication

Treatment of common warts (verrucae vulgaris)

Treatment of seborrhoeic keratosis

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Hydrogen peroxide is included in the database.

Antiseptic; disinfectant.

Hydrogen peroxide 3% topical solution is used to cleanse minor cuts or skin abrasions. More potent solutions (e.g., 20-30%) have been used as a hair bleach.

For more Therapeutic Uses (Complete) data for Hydrogen peroxide (14 total), please visit the HSDB record page.

Pharmacology

Hydrogen Peroxide is a peroxide and oxidizing agent with disinfectant, antiviral and anti-bacterial activities. Upon rinsing and gargling or topical application, hydrogen peroxide exerts its oxidizing activity and produces free radicals which leads to oxidative damage to proteins and membrane lipids. This may inactivate and destroy pathogens and may prevent spreading of infection.

MeSH Pharmacological Classification

ATC Code

A01 - Stomatological preparations

A01A - Stomatological preparations

A01AB - Antiinfectives and antiseptics for local oral treatment

A01AB02 - Hydrogen peroxide

D - Dermatologicals

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AX - Other antiseptics and disinfectants

D08AX01 - Hydrogen peroxide

D - Dermatologicals

D11 - Other dermatological preparations

D11A - Other dermatological preparations

D11AX - Other dermatologicals

D11AX25 - Hydrogen peroxide

S - Sensory organs

S02 - Otologicals

S02A - Antiinfectives

S02AA - Antiinfectives

S02AA06 - Hydrogen peroxide

Mechanism of Action

Hydrogen peroxide topical solution is a weak antibacterial agent, a wound cleanser, and a deodorant. The pharmacologic activity of the drug depends on the release of nascent oxygen which has a powerful oxidizing effect that destroys some microorganisms and chemically alters many organic substances. When hydrogen peroxide topical solution comes in contact with tissues that contain the enzyme catalase, the solution releases oxygen which exerts antibacterial action; the mechanical effect of effervescence loosens tissue debris and pus. The release of nascent oxygen and effervescence is more rapid on wounds, denuded areas, and mucous membranes than on unbroken skin. The presence of reactive organic material such as pus and blood diminishes the efficiency of hydrogen peroxide. The antibacterial activity of hydrogen peroxide is relatively weak and slow and the drug exhibits poor tissue and wound penetration. Hydrogen peroxide's mechanical effect of effervescence and resultant removal of tissue debris is probably a more effective means of reducing the bacterial content of wounds, denuded areas, and mucous membranes than actual antibacterial activity. The drug also appears to have a styptic effect when applied topically to minor wounds. Concentrated solutions of hydrogen peroxide have a bleaching effect on hair and may injure tissue.

Increases in the levels of reactive oxygen species (ROS) are correlated with a decrease in calcineurin (CN) activity under oxidative or neuropathological conditions. However, the molecular mechanism underlying this ROS-mediated CN inactivation remains unclear. Here, we describe a mechanism for the inactivation of CN by hydrogen peroxide. The treatment of mouse primary cortical neuron cells with Abeta(1-42) peptide and hydrogen peroxide triggered the proteolytic cleavage of CN and decreased its enzymatic activity. In addition, hydrogen peroxide was found to cleave CN in different types of cells. Calcium influx was not involved in CN inactivation during hydrogen peroxide-mediated cleavage, but CN cleavage was partially blocked by chloroquine, indicating that an unidentified lysosomal protease is probably involved in its hydrogen peroxide-mediated cleavage. Treatment with hydrogen peroxide triggered CN cleavage at a specific sequence within its catalytic domain, and the cleaved form of CN had no enzymatic ability to dephosphorylate nuclear factor in activated T cells. Thus, our findings suggest a molecular mechanism by which hydrogen peroxide inactivates CN by proteolysis in ROS-related diseases.

Matrix metalloproteinase-2 (MMP-2) is well known to proteolyse both extracellular and intracellular proteins. Reactive oxygen species activate MMP-2 at both transcriptional and post-translational levels, thus MMP-2 activation is considered an early event in oxidative stress injury. Although hydrogen peroxide is widely used to trigger oxidative stress-induced cell death, the type of cell death (apoptosis vs. necrosis) in cardiomyocytes is still controversial depending on the concentration used and the exposure time. We ... investigated the mode of cell death in neonatal rat cardiomyocytes induced by different concentrations (50-500 uM) of hydrogen peroxide at various time intervals after exposure and determined whether MMP-2 is implicated in hydrogen peroxide-induced cardiomyocyte death. Treating cardiomyocytes with hydrogen peroxide led to elevated MMP-2 level/activity with maximal effects seen at 200 uM. Hydrogen peroxide caused necrotic cell death by disrupting the plasmalemma as evidenced by the release of lactate dehydrogenase in a concentration- and time-dependent manner as well as the necrotic cleavage of PARP-1. The absence of both caspase-3 cleavage/activation and apoptotic cleavage of PARP-1 illustrated the weak contribution of apoptosis. Pre-treatment with selective MMP inhibitors did not protect against hydrogen peroxide-induced necrosis. In conclusion hydrogen peroxide increases MMP-2 level/activity in cardiomyocytes and induces necrotic cell death, however, the later effect is MMP-2 independent.

Vapor Pressure

1 mmHg at 59.54 °F (EPA, 1998)

1.97 [mmHg]

VP: 1 mm Hg at 15.3 °C

1.97 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.2 (90%)

5 mmHg at 86 °F

(86 °F): 5 mmHg

Pictograms

Oxidizer;Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

Target organs affected by hydrogen peroxide include the lungs, intestine, thymus, liver, and kidney.

This in vivo study determined the kinetics of 3% hydrogen peroxide in a bleaching gel within the first hour. The material used in this study was 3% hydrogen peroxide gel and the study involved 10 subjects who met the inclusion and exclusion criteria. Each subject wore the tray with gel six different times on separate days. Evaluation of the remaining amount of hydrogen peroxide was calculated by the method stated in US Pharmacopoeia. The study results indicate that the mean percentage of hydrogen peroxide recovered for 5, 10, 20, 30, 45 and 60 minutes was 61, 56, 49, 44, 38 and 32, respectively. The amount of hydrogen peroxide in the saliva sample after one hour was 0.42 mg. Excluding the first 10 minutes, the kinetics of hydrogen peroxide in the tray and teeth sample was exponential.

Metabolism Metabolites

Wikipedia

Phenothiazine

Drug Warnings

Concentrated solutions (20-30% or more) of hydrogen peroxide are strongly irritating to skin or mucous membranes and should be handled cautiously.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Agrochemicals -> Pesticides

Human Drugs -> EU pediatric investigation plans

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes

Hazard Classes and Categories -> Corrosives, Mutagens, Reactive - 3rd degree

Cosmetics -> Oxidising; Antimicrobial

Methods of Manufacturing

Prepared by treating barium peroxide with acid.

Production of anhydrous hydrogen peroxide by continuous fractional crystallization: Crewson, Ryan, United States of America patent 2724640 (1955 to Becco).

(1) Autoxidation of an alkyl anthrahydroquinone such as the 2-ethyl derivative in a cyclic continuous process in which the quinone formed in the oxidation step is reduced to the starting material by hydrogen in the presence of a supported palladium catalyst; (2) by electrolytic processes in which aqueous sulfuric acid or acidic ammonium bisulfate is converted electrolytically to the peroxydisulfate, which is then hydrolyzed to form hydrogen peroxide; by autoxidation of isopropyl alcohol. Method (1) is the most widely used.

For more Methods of Manufacturing (Complete) data for Hydrogen peroxide (7 total), please visit the HSDB record page.

General Manufacturing Information

Plastics Product Manufacturing

Wholesale and Retail Trade

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Mining (except Oil and Gas) and support activities

All Other Basic Inorganic Chemical Manufacturing

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Services

Other (requires additional information)

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Miscellaneous Manufacturing

Computer and Electronic Product Manufacturing

Paper Manufacturing

Textiles, apparel, and leather manufacturing

Hydrogen peroxide (H2O2): ACTIVE

... A low percentage of an inhibitor such as acetanilide or sodium stannate, is usually added to counteract the catalytic effect of traces of impurities such as iron, copper, and other heavy metals.

Marketed as a solution in water in concentrations of 3-90% by weight.

Potency of hydrogen peroxide is often described in terms of volume of active oxygen it yields. Each 1% w/w hydrogen peroxide is equivalent to 3.3% by volume; 100 volume hydrogen peroxide is approximately equivalent to 30% w/w, 30 volume to 9% w/w, and 10 volume to 3% w/w, respectively.

Analytic Laboratory Methods

In this work we describe the fabrication of nanostructured electrocatalytic surfaces based on polyethyleneimine (PEI)-supported rhodium nanoparticles (Rh-NP) over graphite screen-printed electrodes (SPEs) for the determination of hydrogen peroxide in the presence of oxygen. Rh-NP, electrostatically stabilized by citrate anions, were immobilized over graphite SPEs, through coulombic attraction on a thin film of positively charged PEI. The functionalized sensors, polarized at 0.0 V vs. Ag/AgCl/3 M KCl, exhibited a linear response to H2O2 over the concentration range from 5 to 600 umol/L H2O2 in the presence of oxygen. The 3sigma limit of detection was 2 umol/L H2O2, while the reproducibility of the method at the concentration level of 10 umol/L H2O2 (n=10) and between different sensors (n=4) was lower than 3 and 5%, respectively. Most importantly, the sensors showed an excellent working and storage stability at ambient conditions and they were successfully applied to the determination of H2O2 produced by autooxidation of polylphenols in tea extracts with ageing. Recovery rates ranged between 97 and 104% suggesting that the as-prepared electrodes can be used for the development of small-scale, low-cost chemical sensors for use in on-site applications.

A headspace gas chromatographic (HS-GC) method has been developed for the determination of residual hydrogen peroxide in pulp bleaching effluents. The method is based on the reaction of hydrogen peroxide and permanganate in an acidic medium (0.1 mol/L), in which hydrogen peroxide is quantitatively converted to oxygen within 10 min at 60 °C in a sealed headspace sample vial. The released oxygen is then determined by GC equipped with a thermal conductivity detector. The method is robust, sensitive, and accurate, with reproducibility characterized by a relative standard deviation of <0.5%, a sensitivity whose limit of quantification (LOQ) is 0.96 umol, and a demonstrated recovery ranging from 98 to 103%. Further, the method is simple, rapid, and automated.

Hydrogen peroxide is commonly used in the food processing industry as a chlorine-free bleaching and sterilizing agent, but excessive amounts of residual hydrogen peroxide have led to cases of food poisoning. Here we describe the development of a novel nonenzymatic colorimetric method for the determination of residual hydrogen peroxide in foods and agricultural products. Nitrophenylboronic acids chemoselectively react with hydrogen peroxide under alkaline conditions to produce yellow nitrophenolates. Of the three nitrophenylboronic acid isomers tested, the p-isomer displayed the highest sensitivity for hydrogen peroxide and the fastest reaction kinetics. The reaction product, p-nitrophenolate, has an absorption maximum at 405 nm and a good linear correlation between the hydrogen peroxide concentration and the A(405) values was obtained. We successfully applied this convenient and rapid method for hydrogen peroxide determination to samples of dried bean curds and disposable chopsticks, thereby demonstrating its potential in foods and agricultural industries.

For more Analytic Laboratory Methods (Complete) data for Hydrogen peroxide (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

We describe the construction of a polyaniline (PANI), multiwalled carbon nanotubes (MWCNTs) and gold nanoparticles (AuNPs) modified Au electrode for determination of hydrogen peroxide without using peroxidase (HRP). The AuNPs/MWCNT/PANI composite film deposited on Au electrode was characterized by Scanning Electron Microscopy (SEM) and electrochemical methods. Cyclic voltammetric (CV) studies of the electrode at different stages of construction demonstrated that the modified electrode had enhanced electrochemical oxidation of H(2)O(2), which offers a number of attractive features to develop amperometric sensors based on split of H(2)O(2). The amperometric response to H(2)O(2) showed a linear relationship in the range from 3.0 uM to 600.0 uM with a detection limit of 0.3 uM (S/N = 3) and with high sensitivity of 3.3 mA/uM. The sensor gave accurate and satisfactory results, when employed for determination of H(2)O(2) in milk and urine.

Nowadays, hydrogen peroxide (H(2)O(2)) has attracted more and more attentions in biochemical fields owing to its important role in biological systems. In this contribution, we propose a novel assay for the detection of H(2)O(2) based on the cleavage of ssDNA on gold nanoparticles (AuNPs). It was known that AuNPs could be stable in the presence of single-stranded DNA (ssDNA) which prevents the salt-induced aggregation of AuNPs in solution owing to the electrostatic repulsion. However, hydroxyl radical (HO*) generated from Fenton reaction could cleave the ssDNA and induce the aggregation of AuNPs. Therefore, color change from red to blue owing to the plasmon resonance absorption (PRA) of AuNPs can be observed by the naked eyes and enhancement of plasmon resonance light scattering could be measured with a common spectrofluorometer. The values of A(650)/A(520) of the PRA band were found to be linearly proportional to the concentration of H(2)O(2) in the range of 2.0 x 10(-7) to 8.0 x 10(-6) mol/L with the limit of determination (LOD) being 40 nmol/L (S/N=3), and thus the content of H(2)O(2) in rat encephalon extraction could be successfully detected with the recovery in the range of 98-103%.

Silver nanowires synthesized through a polyol process using polyvinylpyrrolidone as protection (PVP-AgNWs) were used as a new electrode material for constructing a sensor. Hydrogen peroxide (H(2)O(2)) and glucose were used as analytes to demonstrate the sensor performance of the PVP-AgNWs. It is found that the PVP-AgNWs-modified glassy carbon electrode (PVP-AgNWs/GCE) exhibits remarkable catalytic performance toward H(2)O(2) reduction. This sensor has a fast amperometric response time of less than 2 sec and the catalytic current is linear over the concentration of H(2)O(2) ranging from 20 uM to 3.62 mM (R = 0.998) with a detection limit of 2.3 uM estimated on a signal-to-noise ratio of 3. A glucose biosensor was constructed by immobilizing glucose oxidase (GOD) onto the surface of the PVP-AgNWs/GCE. The resultant glucose biosensor can be used for glucose detection in human blood serum with a sensitivity of 15.86 uA/mM/sq cm and good selectivity and stability.

Overabundance of hydrogen peroxide originating from environmental stress and/or genetic mutation can lead to pathological conditions. Thus, the highly sensitive detection of H2 O2 is important. Herein, supramolecular fluorescent nanoparticles self-assembled from fluorescein isothiocyanate modified beta-cyclodextrin (FITC-beta-CD)/rhodamine B modified ferrocene (Fc-RB) amphiphile were prepared through host-guest interaction between FITC-beta-CD host and Fc-RB guest for H2 O2 detection in cancer cells. The self-assembled nanoparticles based on a combination of multiple non-covalent interactions in aqueous medium showed high sensitivity to H2 O2 while maintaining stability under physiological condition. Owing to the fluorescence resonance energy transfer (FRET) effect, addition of H2 O2 led to obvious fluorescence change of nanoparticles from red (RB) to green (FITC) in fluorescent experiments. In vitro study showed the fluorescent nanoparticles could be efficiently internalized by cancer cells and then disrupted by endogenous H2 O2, accompanying with FRET from "on" to "off". These supramolecular fluorescent nanoparticles constructed via multiple non-covalent interactions are expected to have potential applications in diagnosis and imaging of diseases caused by oxidative stresses.

Storage Conditions

Store in original closed container. Be sure that the container vent is working properly. Do not add any other compound to the container. When empty, flush container thoroughly with clean water.

Keep protected from light and in a cool place.

Hydrogen peroxide topical solution should be stored in tight, light-resistant containers at 15-30 °C. To ensure greater stability, the inside surfaces of containers should be as free as possible from rough points since these promote decomposition.

Interactions

It has been shown that the mucolytic agent erdosteine (N-carboxymethylthio-acetyl-homocysteine thiolactone) has anti-inflammatory and anti-oxidant properties, and an active metabolite I (MET I) containing pharmacologically active sulphydryl group has been found to have a free radical scavenging activity. The aim of this study was to assess the ability of erdosteine metabolite I to protect A549 human lung adenocarcinoma cell against hydrogen peroxide (H2O2)-mediated oxidative stress and oxidative DNA damage. When A549 cells were pre-treated with the active metabolite I (2.5-5-10 ug/mL) for 10-30 min and then exposed to H2O2 (1-4 mM) for two additional hours at 37 degrees C, 5% at CO2, the intracellular peroxide production, reflected by dichlorofluorescein (DCF) fluorescence, decreased in a concentration-dependent manner. Furthermore, using a comet assay as an indicator for oxidative DNA damage, it was found that the metabolite I prevented damage to cells exposed to short-term H2O2 treatment. The data suggest that this compound is effective in preventing H2O2-induced oxidative stress and DNA damage in A549 cells. The underlying mechanisms involve the scavenging of intracellular reactive oxygen species (ROS).

Oxidative stress reduces cell viability and contributes to disease processes. Flavonoids including anthocyanins and proanthocyanidins reportedly induce intracellular antioxidant defense systems. Thus, in this study, we examined the antioxidant effects of a commercial extract from black soybean seed coats (BE), which are rich in anthocyanin and proanthocyanidin, and investigated the associated intracellular mechanisms in HepG2 cells. HepG2 cells treated with hydrogen peroxide (HPO) showed 60% viability, whereas pretreatment with BE-containing media for 2 hr ameliorated HPO-mediated cell death by up to 90%. Pretreatment with BE for 2 hr partially blocked HPO-mediated activation of extracellular-signal-regulated kinase (ERK) in HepG2 cells, and that for 1 hr led to a 20% increase in intracellular total protein phosphatase (PP) activity, which is known to deactivate protein kinases. These results indicate that BE prevents HPO-mediated cell damage by inhibiting ERK signaling, potentially via PPs.

Hydrogen peroxide (HP) or cyanide (CN) are bacteriostatic at low-millimolar concentrations for growing Escherichia coli, whereas CN+HP mixture is strongly bactericidal. We show that this synergistic toxicity is associated with ... chromosomal fragmentation. Since CN alone does not kill at any concentration, while HP alone kills at 20 mM, CN must potentiate HP poisoning. The CN+HP killing is blocked by iron chelators, suggesting Fenton's reaction. Indeed, we show that CN enhances plasmid DNA relaxation due to Fenton's reaction in vitro. However, mutants with elevated iron or HP pools are not acutely sensitive to HP-alone treatment, suggesting that, in addition, in vivo CN recruits iron from intracellular depots. We found that part of the CN-recruited iron pool is managed by ferritin and Dps: ferritin releases iron on cue from CN, while Dps sequesters it, quelling Fenton's reaction. We propose that disrupting intracellular iron trafficking is a common strategy employed by the immune system to kill microbes.

For more Interactions (Complete) data for Hydrogen peroxide (9 total), please visit the HSDB record page.

Stability Shelf Life

Solutions of hydrogen peroxide gradually deteriorate and are usually stabilized by the addition of acetanilide or similar organic materials.

Hydrogen peroxide topical solution deteriorates upon standing or upon repeated agitation, undergoes accelerated decomposition when exposed to light or when in contact with many oxidizing or reducing substances, and decomposes suddenly when heated.

Pure hydrogen peroxide solutions, completely free from contamination, are highly stable; a low percentage of an inhibitor such as acetanilide or sodium stannate is usually added to counteract the catalytic effect of traces of impurities such as iron, copper, and other heavy metals.

A relatively stable sample of hydrogen peroxide typically decomposes at the rate of approximately 0.5% per year at room temperature.

Dates

Linley E, Denyer SP, McDonnell G, Simons C, Maillard JY: Use of hydrogen peroxide as a biocide: new consideration of its mechanisms of biocidal action. J Antimicrob Chemother. 2012 Jul;67(7):1589-96. doi: 10.1093/jac/dks129. Epub 2012 Apr 24. [PMID:22532463]

HYDROGEN PEROXIDE - National Library of Medicine HSDB ... - Toxnet

Chemical Summary for Hydrogen Peroxide - SSWM

FDA Approved Drug Products: Eskata Hydrogen Peroxide Topical Solution (Discontinued)